![molecular formula C11H17N5 B14632355 3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile CAS No. 56576-72-8](/img/structure/B14632355.png)
3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of cyanoacetylation and the use of efficient reaction conditions can be applied to scale up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile involves its ability to participate in various chemical reactions. The compound can interact with molecular targets through its functional groups, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(2-Cyanoethyl)(methyl)amino]propanenitrile: A similar compound with a slightly different structure.
3-({2-[(2-Cyanoethyl)amino]ethyl}amino)propanenitrile: Another related compound used in pharmaceutical testing.
Uniqueness
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it valuable in various scientific research applications.
Eigenschaften
CAS-Nummer |
56576-72-8 |
|---|---|
Molekularformel |
C11H17N5 |
Molekulargewicht |
219.29 g/mol |
IUPAC-Name |
3-[2-[bis(2-cyanoethyl)amino]ethylamino]propanenitrile |
InChI |
InChI=1S/C11H17N5/c12-4-1-7-15-8-11-16(9-2-5-13)10-3-6-14/h15H,1-3,7-11H2 |
InChI-Schlüssel |
FENJSLDGHBKSRE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCN(CCC#N)CCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)

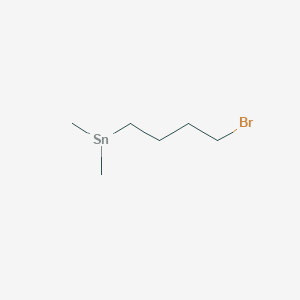
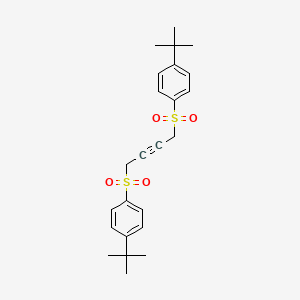
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
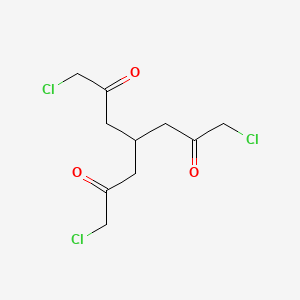
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)
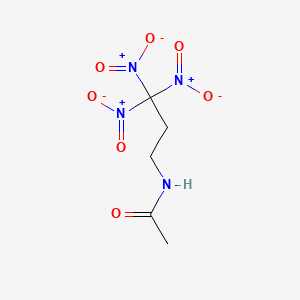


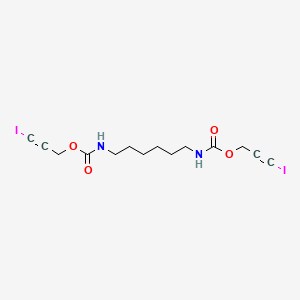
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
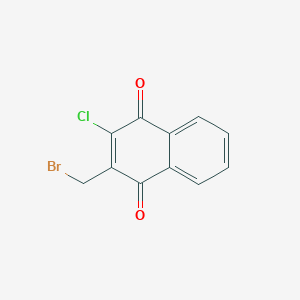
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
